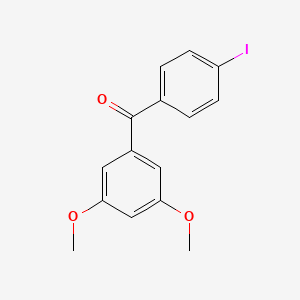
3,5-Dibromobenzene-1-sulfonyl chloride
Vue d'ensemble
Description
3,5-Dibromobenzene-1-sulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a benzene ring which is further substituted with bromine atoms. The compound is of interest due to its reactivity and potential as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 3,5-dibromobenzene-1-sulfonyl chloride often involves the use of halogenated benzenes as starting materials. For instance, the synthesis of 3,5-dibromo-4-hydroxybenzenesulfonyl chloride has been studied, and it was found that the reaction with weak bases could lead to the formation of a "quinoid sulfene" intermediate . Additionally, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers has been achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 3,5-dibromobenzene-1-sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of related sulfonyl chlorides has been determined using X-ray crystallography. For example, the crystal structures of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized, revealing the organization of the molecules as molecular crystals and the presence of intramolecular hydrogen bonds . This information can be useful in predicting the molecular structure and crystal packing of 3,5-dibromobenzene-1-sulfonyl chloride.
Chemical Reactions Analysis
The reactivity of benzenesulfonyl chlorides with various reagents has been extensively studied. For example, the reaction of 3,5-dibromo-4-nitrosobenzene sulfonate with nitric oxide has been investigated, leading to the formation of a radical product . This suggests that 3,5-dibromobenzene-1-sulfonyl chloride could also participate in radical reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure. The presence of electron-withdrawing groups such as sulfonyl and halogens typically enhances the electrophilic character of the compound, making it more reactive towards nucleophiles. The steric hindrance around the sulfonyl chloride group can also affect the reactivity and solubility of the compound . These properties are crucial for understanding the behavior of 3,5-dibromobenzene-1-sulfonyl chloride in various chemical environments.
Applications De Recherche Scientifique
Application in Internucleotide Bond Synthesis
Poly(3,5-diethylstyrene) sulfonyl chloride, closely related to 3,5-dibromobenzene-1-sulfonyl chloride, has been used for synthesizing internucleotide bonds. This polymer, prepared by copolymerization and subsequent chlorosulfonation, serves as a condensing agent in oligonucleotide synthesis, allowing for efficient isolation and purification of dinucleoside phosphates (Rubinstein & Patchornik, 1975).
Synthesis of 1,3-Oxazolidin-2-ones
Another application involves the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, where polymer-supported sulfonyl chloride plays a crucial role. This process, utilizing p-toluenesulfonyl isocyanate and subsequent cyclo-elimination, can yield high enantiopurity oxazolidinones, which are valuable in antibacterial drug development (Holte, Thijs, & Zwanenburg, 1998).
Derivatives as Potential Herbicides
3,5-Dibromobenzene-1-sulfonyl chloride derivatives have been explored as potential herbicides. These derivatives, obtained through the reaction with nucleophilic reagents, show interesting chemical properties and potential applications in agricultural sciences (Cremlyn & Cronje, 1979).
Intermediate for Active Ingredients
In the synthesis of high-purity 1-chloro-2,6-difluorobenzene, sulfonyl chloride is used to direct fluorine substitution. This process, important in the production of agricultural and pharmaceutical active ingredients, demonstrates the utility of sulfonyl chloride derivatives in complex organic syntheses (Moore, 2003).
Polymer Synthesis
Sulfonyl chlorides are instrumental in synthesizing polymers. For instance, using N-phenyl-3,5-difluorobenzene sulfonamide, derived from sulfonyl chloride, various polymers with diverse thermal properties have been synthesized, showcasing their significance in materials science (Andrejevic, Schmitz, & Fossum, 2015).
Antibacterial Agents Synthesis
Research indicates the utility of sulfonyl chloride derivatives in synthesizing compounds with antibacterial properties. The transformation of these derivatives into N-substituted sulfonamides has shown promising therapeutic potential against various bacterial strains (Abbasi et al., 2016).
Radical Sulfonylation
Sulfonyl chlorides are used in radical sulfonylation processes, contributing to pharmaceuticals and agrochemicals synthesis. This method is significant in organic chemistry for creating sulfones, key structural motifs in various drugs (He et al., 2020).
Ion-Exchange Membrane Modification
The introduction of sulfonyl chloride groups into membranes has been studied for enhancing their transport properties. This modification is crucial in creating membranes with specific ionic selectivity and electrical resistance, beneficial in various industrial applications (Takata & Sata, 1996).
Safety And Hazards
3,5-Dibromobenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310, which advise on protective measures and actions to take in case of exposure .
Propriétés
IUPAC Name |
3,5-dibromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSALOWJAYHZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614507 | |
| Record name | 3,5-Dibromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzene-1-sulfonyl chloride | |
CAS RN |
39213-20-2 | |
| Record name | 3,5-Dibromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















